4-(Tert-butoxy)but-2-en-1-amine

Catalog No.
S14080505
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Tert-butoxy)but-2-en-1-amine

Product Name

4-(Tert-butoxy)but-2-en-1-amine

IUPAC Name

(E)-4-[(2-methylpropan-2-yl)oxy]but-2-en-1-amine

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-8(2,3)10-7-5-4-6-9/h4-5H,6-7,9H2,1-3H3/b5-4+

InChI Key

MBFOWONWMWXTQL-SNAWJCMRSA-N

Canonical SMILES

CC(C)(C)OCC=CCN

Isomeric SMILES

CC(C)(C)OC/C=C/CN

4-(Tert-butoxy)but-2-en-1-amine is an orthogonally protected allylic amine building block utilized in complex organic synthesis and medicinal chemistry. As the O-tert-butyl ether derivative of 4-amino-2-buten-1-ol, it provides a primary amine for immediate functionalization while masking the terminal alcohol. In industrial procurement, this compound is selected when downstream synthetic routes require the preservation of the internal alkene during late-stage deprotection, or when the extreme hydrophilicity of unprotected amino-alcohols causes yield losses during aqueous workups [1].

Attempting to substitute 4-(tert-butoxy)but-2-en-1-amine with cheaper alternatives like unprotected 4-amino-2-buten-1-ol or 4-(benzyloxy)but-2-en-1-amine frequently leads to process failures. Unprotected 4-amino-2-buten-1-ol is highly polar, resulting in poor organic phase extraction and competitive O-acylation during amine coupling steps. Conversely, substituting with the benzyl-protected analog (O-benzyl) introduces severe deprotection liabilities; removing the benzyl group typically requires catalytic hydrogenation (Pd/C, H2), which indiscriminately reduces the critical internal but-2-ene double bond into a simple alkane, eliminating the target molecule's structural rigidity and alkene functionality [1].

Chemoselectivity in Amide Coupling Workflows

In standard peptide coupling or amide formation workflows (e.g., using HATU/DIPEA), the unprotected baseline compound suffers from competitive O-acylation, reducing the yield of the desired N-acyl product. By utilizing 4-(tert-butoxy)but-2-en-1-amine, the hydroxyl group is sterically and electronically masked, driving the N-acylation reaction to higher conversion compared to the unprotected analog [1].

Evidence DimensionTarget N-Acylation Yield
Target Compound Data>95% yield (no O-acylation)
Comparator Or BaselineUnprotected 4-amino-2-buten-1-ol (~60% yield, ~30% O-acylation)
Quantified Difference35% absolute increase in target N-acylation yield
ConditionsStandard HATU/DIPEA coupling in DMF at room temperature

Eliminates the need for chromatographic purification of O-acylated side products, directly reducing manufacturing cycle times.

Aqueous Workup and Organic Phase Extraction Efficiency

The hydrophilicity of unprotected amino-alcohols makes them difficult to isolate from aqueous reaction mixtures. The addition of the tert-butyl ether group in 4-(tert-butoxy)but-2-en-1-amine shifts the partition coefficient favorably, allowing for highly efficient extraction into standard organic solvents like dichloromethane compared to the unprotected baseline [1].

Evidence DimensionOrganic Phase Recovery (DCM/H2O)
Target Compound Data>90% single-pass recovery
Comparator Or BaselineUnprotected 4-amino-2-buten-1-ol (<40% single-pass recovery)
Quantified Difference>50% absolute improvement in extraction efficiency
ConditionsStandard liquid-liquid extraction (DCM/Water, pH 9)

Ensures scalable downstream processing by avoiding exhaustive aqueous extractions and minimizing solvent waste.

Alkene Preservation During Late-Stage Deprotection

When the internal double bond must be retained in the final active pharmaceutical ingredient, the choice of protecting group is critical. 4-(Tert-butoxy)but-2-en-1-amine allows for orthogonal deprotection using mild acid (e.g., TFA), which cleanly liberates the primary alcohol while leaving the internal alkene intact, unlike benzyl ethers that require reductive conditions [1].

Evidence DimensionAlkene Retention Post-Deprotection
Target Compound Data>98% alkene retention (TFA deprotection)
Comparator Or Baseline4-(benzyloxy)but-2-en-1-amine (<5% alkene retention under Pd/C H2)
Quantified DifferenceComplete preservation vs. near-total destruction of the double bond
ConditionsStandard deprotection conditions (TFA/DCM for t-Bu vs. Pd/C H2 for Benzyl)

Crucial for procuring precursors where the alkene is structurally required for biological activity or subsequent cross-metathesis.

Synthesis of Conformationally Restricted APIs

Because the internal double bond is preserved (>98% retention) during the mild acidic deprotection of the tert-butyl group, this compound is selected as a precursor for synthesizing conformationally restricted small molecules where the alkene locks the active pharmacophore into a specific geometry [1].

Olefin Cross-Metathesis Workflows

The protected nature of the terminal alcohol prevents catalyst poisoning and side reactions during ruthenium-catalyzed olefin cross-metathesis. Buyers select this compound when building complex macrocycles or extending the carbon chain via Grubbs catalysis, where unprotected alcohols would interfere [2].

High-Throughput Library Synthesis

The >90% extraction efficiency and >95% amide coupling yields of 4-(tert-butoxy)but-2-en-1-amine make it suitable for automated, high-throughput library generation, where aqueous workups must be minimized and intermediate purification is impractical [3].

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

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